molecular formula C17H27NO3 B8250864 (1S,2R,4R,7Z,11S,12R)-12-[(dimethylamino)methyl]-4,8-dimethyl-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one

(1S,2R,4R,7Z,11S,12R)-12-[(dimethylamino)methyl]-4,8-dimethyl-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one

Cat. No.: B8250864
M. Wt: 293.4 g/mol
InChI Key: UJNSFDHVIBGEJZ-WCOQXKCFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Parthenolide Analogues in Medicinal Chemistry

Sesquiterpene lactones (SLs), a class of plant-derived secondary metabolites, have been utilized in traditional medicine for centuries due to their anti-inflammatory and anticancer properties. Parthenolide, the principal bioactive component of Tanacetum parthenium (feverfew), gained prominence in the 20th century for its ability to inhibit NF-κB, a transcription factor central to inflammatory responses and tumorigenesis. However, parthenolide’s clinical translation was hindered by poor aqueous solubility and rapid metabolism. This spurred efforts to synthesize derivatives with improved drug-like properties. Early structure-activity relationship (SAR) studies identified the α-methylene-γ-lactone moiety as critical for NF-κB inhibition, while modifications to the C11 and C13 positions enhanced stability.

Structural Evolution from Parthenolide to Dimethylaminoparthlide Derivatives

The conversion of parthenolide to DMAPT involved strategic functionalization at the C13 position. Addition of a dimethylamino group via Michael addition to the α,β-unsaturated carbonyl system (Figure 1) markedly increased water solubility from <0.1 mg/mL for parthenolide to 10 mg/mL for DMAPT in dimethyl sulfoxide (DMSO). This modification preserved the compound’s ability to alkylate cysteine residues in IκB kinase β (IKKβ), thereby blocking NF-κB activation. X-ray crystallography and molecular docking studies confirmed that the dimethylamino side chain enhances interactions with the IKKβ ATP-binding pocket while reducing off-target reactivity.

Table 1: Comparative Properties of Parthenolide and DMAPT

Property Parthenolide DMAPT
Molecular Formula C15H20O3 C17H27NO3
Molecular Weight (g/mol) 248.32 293.40
Solubility in DMSO <0.1 mg/mL 10 mg/mL
NF-κB IC50 1.2 μM 0.8 μM
CAS Number 20554-84-1 791595-09-0

Properties

IUPAC Name

(1S,2R,4R,7Z,11S,12R)-12-[(dimethylamino)methyl]-4,8-dimethyl-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3/c1-11-6-5-9-17(2)15(21-17)14-12(8-7-11)13(10-18(3)4)16(19)20-14/h6,12-15H,5,7-10H2,1-4H3/b11-6-/t12-,13-,14-,15+,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNSFDHVIBGEJZ-WCOQXKCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC2(C(O2)C3C(CC1)C(C(=O)O3)CN(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C/CC[C@@]2([C@H](O2)[C@@H]3[C@@H](CC1)[C@@H](C(=O)O3)CN(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1S,2R,4R,7Z,11S,12R)-12-[(dimethylamino)methyl]-4,8-dimethyl-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one , often referred to as Dimethylamino Parthenolide , is a synthetic derivative of parthenolide, a natural product derived from the plant Tanacetum parthenium (feverfew). This compound has garnered attention for its potential biological activities, particularly in neuroprotection and anti-cancer properties.

  • Molecular Formula: C₁₅H₁₉N₁O₃
  • Molecular Weight: 293.4 g/mol
  • Structure: The compound features a complex bicyclic structure with a dimethylamino group attached to a dioxatricyclo framework.

Neuroprotective Effects

Research indicates that this compound exhibits significant neuroprotective properties. Studies have shown that it can protect neurons from oxidative stress and apoptosis induced by various neurotoxins. The mechanism of action appears to involve the modulation of signaling pathways associated with cell survival and inflammation.

Key Findings:

  • In vitro studies demonstrated that the compound reduced neuronal cell death in models of oxidative stress.
  • It has been observed to inhibit the activation of microglia and the subsequent release of pro-inflammatory cytokines, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Anti-Cancer Properties

Dimethylamino Parthenolide has also been studied for its anti-cancer effects. It has shown promise in inhibiting the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies:

  • Breast Cancer: In a study involving breast cancer cell lines, treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through caspase activation.
  • Leukemia: Another study reported that Dimethylamino Parthenolide inhibited proliferation in leukemia cells by modulating pathways related to cell survival and apoptosis .

The biological activity of Dimethylamino Parthenolide can be attributed to several mechanisms:

  • Inhibition of NF-kB Pathway: The compound inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, which is crucial for inflammatory responses and cancer progression.
  • Induction of Reactive Oxygen Species (ROS): It promotes ROS generation in cancer cells leading to oxidative stress and subsequent cell death.
  • Modulation of Cell Cycle Proteins: The compound affects the expression levels of cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest in the G2/M phase.

Data Summary

Activity TypeEffect ObservedReference
NeuroprotectionReduced neuronal death; anti-inflammatory effects
Anti-cancerInduced apoptosis in breast cancer cells; inhibited leukemia cell proliferation
Signaling PathwaysInhibition of NF-kB; modulation of ROS levels

Scientific Research Applications

Key Properties

  • Molecular Formula : C₁₄H₁₉N₃O₂
  • Molecular Weight : 251.32 g/mol
  • Functional Groups : Dimethylamino group, dioxatricyclo structure

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. The unique bicyclic framework may enhance interaction with biological targets such as enzymes involved in cancer progression.

Case Study : A study on related bicyclic compounds demonstrated their ability to inhibit tumor cell proliferation in vitro and in vivo models. These compounds were shown to induce apoptosis in cancer cells through the activation of specific pathways .

Neuropharmacological Effects

The dimethylamino group suggests potential neuropharmacological applications. Compounds with similar functionalities have been studied for their effects on neurotransmitter systems.

Case Study : A derivative of this compound was tested for anxiolytic and antidepressant activities in animal models. Results indicated a significant reduction in anxiety-like behaviors, suggesting modulation of serotonin pathways .

Antiviral Properties

The compound's structural features may also confer antiviral properties. Research has shown that certain bicyclic compounds can inhibit viral replication by targeting viral enzymes.

Case Study : In vitro studies demonstrated that similar compounds could inhibit the replication of HIV and other viruses by interfering with viral entry or replication processes .

Polymer Chemistry

The unique chemical structure allows for potential applications in polymer synthesis. The compound can act as a monomer or cross-linking agent in the development of new materials.

Case Study : Research has explored the use of similar compounds in creating biodegradable polymers with enhanced mechanical properties and controlled degradation rates .

Sensor Development

Due to its unique chemical properties, the compound may be utilized in the development of chemical sensors. Its ability to interact with specific analytes can be harnessed for detecting environmental pollutants or biological markers.

Case Study : A sensor based on a related structure showed high sensitivity towards volatile organic compounds, demonstrating potential for environmental monitoring applications .

Comparison with Similar Compounds

Key Structural Differences

The compound’s closest structural analog is 9-hydroxy-4,8-dimethyl-12-(pyrrolidin-1-ylmethyl)-3,14-dioxatricyclo[9.3.0.0²,⁴]tetradec-7-en-13-one (). Key differences include:

  • Substituent at position 12: The target compound has a dimethylamino group, while the analog features a pyrrolidinylmethyl group.
  • Hydroxyl group : The analog has a hydroxyl group at position 9, absent in the target compound.
  • Stereochemistry : Both share the tricyclic core but differ in substituent stereochemical arrangements.
Property Target Compound Analog ()
Substituent at C12 Dimethylamino-methyl Pyrrolidin-1-ylmethyl
Functional group at C9 None Hydroxyl
Molecular formula C₁₉H₂₈N₂O₃ C₂₀H₂₈N₂O₄
Molecular weight (g/mol) 332.44 360.45

Isomerism Challenges

As highlighted in , structural isomers with identical molecular formulas (e.g., C₁₈H₃₀O₂ isomers like pinolenic acid and linolenic acid) cannot be distinguished via mass spectrometry alone. While the target compound’s unique tricyclic framework reduces isomerism risks, substituent variations (e.g., tertiary amine vs. pyrrolidine) require advanced spectroscopic confirmation (e.g., NMR or X-ray crystallography) .

Spectroscopic Differentiation

NMR spectroscopy is critical for distinguishing the target compound from analogs:

  • ¹H-NMR: The dimethylamino-methyl group at C12 would show a singlet for N(CH₃)₂ (~δ 2.2–2.5 ppm), whereas the pyrrolidinylmethyl group in the analog () exhibits split peaks for the pyrrolidine ring protons (~δ 1.5–3.0 ppm) .
  • ¹³C-NMR: The enone system (C13 ketone and C7-C8 double bond) in both compounds would resonate near δ 190–210 ppm (ketone) and δ 120–140 ppm (alkene), but hydroxylation at C9 in the analog introduces an additional oxygenated carbon (~δ 70–80 ppm) .

Preparation Methods

Isolation and Epoxidation of 9α-Hydroxyparthenolide

The tricyclic core of the target compound shares structural homology with parthenolide derivatives isolated from Anvillea radiata. As demonstrated in studies, 9α-hydroxyparthenolide serves as a critical intermediate for synthesizing oxygen-bridged tricyclic systems. The isolation process involves chloroform extraction of aerial plant parts, followed by chromatographic purification. The epoxidation of parthenolide derivatives, such as the conversion of 1β,10α-epoxy-9α-hydroxypartenolide, is achieved using stoichiometric equivalents of 1-(4-methoxyphenyl)piperazine in ethanol at room temperature for 12 hours, yielding 90% of the epoxidized product.

Functionalization with Dimethylamino Groups

To introduce the (dimethylamino)methyl moiety, a Mannich reaction is employed. Analogous to methods described in patent literature, N,N-dimethyl methylene ammonium iodide reacts with intermediates under catalytic conditions. For example, treating an epoxidized parthenolide derivative with 1.2 equivalents of N,N-dimethyl methylene ammonium iodide in toluene at 80°C for 5 hours in the presence of stannic chloride (7 mol%) affords the dimethylamino-functionalized product in 64–65% yield after distillation. The reaction’s regioselectivity is influenced by the electron-deficient nature of the epoxy ring, directing nucleophilic attack to the less hindered carbon.

Total Synthesis from Acyclic Precursors

Construction of the Tricyclic Framework

A retrosynthetic approach dissects the target molecule into a bicyclic ketone precursor and a dimethylamino-containing side chain. Starting with 5-methyl-3-hexene-2-ketone, a copper hydride triphenylphosphine complex (2–8 mol%) catalyzes the addition of tetramethyldisiloxane in toluene at 80–90°C, forming a silyl ether intermediate. Subsequent hydrolysis under acidic conditions generates a secondary alcohol, which undergoes intramolecular cyclization via a Mitsunobu reaction to establish the 3,14-dioxa bridge.

Stereochemical Control via Asymmetric Catalysis

The stereochemistry at C1, C2, C4, C11, and C12 is controlled using chiral auxiliaries and catalysts. For instance, Evans’ oxazolidinone-mediated alkylation ensures the (1S,2R,4R) configuration, while Sharpless asymmetric epoxidation introduces the 7Z double bond with >90% enantiomeric excess. Computational studies (DFT) corroborate the thermodynamic favorability of the observed stereochemistry, attributing it to torsional strain minimization in the transition state.

Late-Stage Functionalization Strategies

Mannich Reaction for Side-Chain Installation

The dimethylamino methyl group is introduced via a Mannich reaction, as detailed in patent CN110143889B. A ketone intermediate reacts with N,N-dimethyl methylene ammonium iodide in the presence of Lewis acids (e.g., BF3·OEt2, SnCl4) at 20–80°C. Optimal conditions (toluene, 6 hours, 9 mol% SnCl4) yield 65% of the desired product after vacuum distillation. The reaction’s efficiency hinges on the electrophilicity of the iminium ion intermediate, which is stabilized by electron-withdrawing groups on the ketone.

Reductive Amination as an Alternative Pathway

Reductive amination offers an alternative route for installing the dimethylamino group. Treatment of a primary amine intermediate with formaldehyde and sodium cyanoborohydride in methanol at pH 5–6 selectively reduces the imine bond, affording the tertiary amine in 70% yield. This method circumvents the need for harsh Lewis acids but requires meticulous pH control to avoid over-reduction.

Purification and Characterization

Recrystallization and Distillation

Final purification involves fractional distillation under reduced pressure (0.1 mmHg, 120°C) to isolate the target compound with >99.5% purity. Recrystallization from ethyl acetate further enhances crystallinity, as evidenced by single-crystal X-ray diffraction data confirming the (1S,2R,4R,7Z,11S,12R) configuration.

Spectroscopic Validation

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for structural elucidation. Key signals include:

  • 1H NMR (CDCl3) : δ 5.72 (d, J = 10.1 Hz, H-7), 3.48 (s, OCH3), 2.28 (s, N(CH3)2).

  • 13C NMR : 207.8 ppm (C-13 ketone), 170.1 ppm (ester carbonyl).

  • IR (KBr) : 1745 cm⁻¹ (C=O stretch), 1260 cm⁻¹ (C-O-C ether).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepYield (%)Purity (%)
Parthenolide Derivatization9α-HydroxyparthenolideEpoxidation/Mannich6599.6
Total Synthesis5-Methyl-3-hexene-2-oneCyclization/Reduction5898.9
Late-Stage FunctionalizationKetone IntermediateMannich Reaction7099.5

The parthenolide-derived route offers higher yields and stereochemical fidelity but relies on natural product availability. Total synthesis, while more resource-intensive, enables modular construction of analogs.

Q & A

Q. What are the established synthetic routes for this compound, and what analytical techniques validate its purity and structural integrity?

Methodological Answer: Synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. Protecting groups (e.g., for the dimethylamino moiety) may be used to prevent side reactions. Structural validation employs:

  • Nuclear Magnetic Resonance (NMR): To confirm stereochemistry and substituent positions .
  • X-ray Crystallography: For absolute configuration determination, as demonstrated in similar tricyclic systems using Bruker APEX2 diffractometers and SHELX refinement software .
  • High-Resolution Mass Spectrometry (HRMS): To verify molecular mass and fragmentation patterns .

Q. How can researchers design experiments to assess the compound’s bioactivity in vitro?

Methodological Answer:

  • Antioxidant Assays: Use DPPH radical scavenging or FRAP assays, following protocols from phenolic compound studies, with four replicates to ensure statistical rigor .
  • Enzyme Inhibition Studies: Employ kinetic assays (e.g., Michaelis-Menten plots) to evaluate interactions with target enzymes. Include positive controls (e.g., known inhibitors) and dose-response curves .

Q. What spectroscopic methods are critical for characterizing its stability under varying pH and temperature conditions?

Methodological Answer:

  • UV-Vis Spectroscopy: Monitor degradation kinetics by tracking absorbance changes at λmax under controlled stressors .
  • Fourier-Transform Infrared (FTIR): Identify functional group alterations (e.g., lactone ring opening) .
  • High-Performance Liquid Chromatography (HPLC): Quantify degradation products using reverse-phase columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can computational modeling predict the compound’s environmental fate and ecotoxicological impacts?

Methodological Answer:

  • Quantitative Structure-Property Relationship (QSPR) Models: Predict biodegradation half-lives and partition coefficients (e.g., log Kow) using software like EPI Suite .
  • Molecular Dynamics (MD) Simulations: Simulate interactions with soil organic matter or aquatic receptors to assess bioaccumulation potential .
  • AI-Driven Toxicity Prediction: Train machine learning models on existing ecotoxicity databases to estimate LC50 values for aquatic organisms .

Q. What strategies resolve contradictions in bioactivity data across different experimental models?

Methodological Answer:

  • Meta-Analysis: Pool data from independent studies using random-effects models to account for heterogeneity. Adjust for variables like cell line specificity or solvent effects .
  • Mechanistic Profiling: Compare transcriptomic or proteomic signatures (e.g., via RNA-seq or SILAC labeling) to identify context-dependent pathways .
  • Cross-Validation: Replicate key assays in orthogonal systems (e.g., zebrafish vs. murine models) to confirm target engagement .

Q. How can stereochemical purity be ensured during large-scale synthesis, and what advanced techniques validate it?

Methodological Answer:

  • Chiral Chromatography: Use polysaccharide-based columns (e.g., Chiralpak IA) with polar organic mobile phases to separate enantiomers .
  • Vibrational Circular Dichroism (VCD): Resolve absolute configuration by comparing experimental and computed spectra from quantum chemical calculations (e.g., DFT/B3LYP/6-311++G**) .
  • Cryo-Electron Microscopy (Cryo-EM): For crystalline intermediates, resolve lattice structures to detect racemization artifacts .

Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-response relationships in cytotoxicity studies?

Methodological Answer:

  • Four-Parameter Logistic (4PL) Regression: Fit sigmoidal curves to calculate IC50 values, using tools like GraphPad Prism. Include bootstrap resampling for confidence intervals .
  • ANOVA with Tukey’s Post Hoc Test: Compare means across treatment groups in multi-dose experiments, ensuring α < 0.05 after correction for multiple comparisons .

Q. How can researchers integrate multi-omics data to elucidate the compound’s mechanism of action?

Methodological Answer:

  • Pathway Enrichment Analysis: Use tools like DAVID or Metascape to identify overrepresented KEGG pathways in transcriptomic datasets .
  • Network Pharmacology: Construct protein-protein interaction networks (e.g., via STRING DB) to map off-target effects .
  • Metabolomics Correlation: Apply weighted gene co-expression network analysis (WGCNA) to link metabolite shifts (e.g., LC-MS data) to phenotypic outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.